molecular formula C17H25NO4 B13669784 tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B13669784
M. Wt: 307.4 g/mol
InChI Key: WJSQKEPUVZHYHQ-HNNXBMFYSA-N
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Description

tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a tert-butyl group, a methoxyethoxy group, and an indenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:

    Formation of the Indenyl Moiety: The synthesis begins with the preparation of the indenyl moiety. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the dihydroindenyl compound.

    Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction using a suitable alkylating agent.

    Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indenyl moiety, converting it to a fully saturated hydrocarbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various carbamate derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical agents. Carbamates are known for their biological activity, and modifications to the structure of this compound could lead to the development of new drugs.

Industry

In industry, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl phenylcarbamate
  • tert-Butyl N-phenylcarbamate

Uniqueness

What sets tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of the methoxyethoxy group and the indenyl moiety provides distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-15-8-5-12-11-13(6-7-14(12)15)21-10-9-20-4/h6-7,11,15H,5,8-10H2,1-4H3,(H,18,19)/t15-/m0/s1

InChI Key

WJSQKEPUVZHYHQ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)OCCOC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)OCCOC

Origin of Product

United States

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